Bienvenue dans la boutique en ligne BenchChem!

2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine

Lipophilicity Drug-likeness Permeability

2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine (CAS 280110-81-8) is a fluorinated N-hydroxyamidine (amidoxime) derivative with the molecular formula C₈H₈F₂N₂O and a molecular weight of 186.16 g/mol. The compound features a 2,6-difluorophenyl ring linked to an N-hydroxyacetamidine moiety, placing it within the amidoxime class—compounds recognized for their ability to chelate transition metal ions, including Zn²⁺, and serve as bioisosteres of hydroxamic acids.

Molecular Formula C8H8F2N2O
Molecular Weight 186.16 g/mol
CAS No. 280110-81-8
Cat. No. B1389294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine
CAS280110-81-8
Molecular FormulaC8H8F2N2O
Molecular Weight186.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CC(=NO)N)F
InChIInChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
InChIKeyBQXGBLWXGGQQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine (CAS 280110-81-8): Procurement-Relevant Physicochemical and Structural Profile


2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine (CAS 280110-81-8) is a fluorinated N-hydroxyamidine (amidoxime) derivative with the molecular formula C₈H₈F₂N₂O and a molecular weight of 186.16 g/mol [1]. The compound features a 2,6-difluorophenyl ring linked to an N-hydroxyacetamidine moiety, placing it within the amidoxime class—compounds recognized for their ability to chelate transition metal ions, including Zn²⁺, and serve as bioisosteres of hydroxamic acids [2]. Key computed properties include an XLogP3 of 1.2, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 56.1 Ų [1]. These attributes distinguish it from its non-hydroxylated analog (2-(2,6-difluorophenyl)ethanimidamide, XLogP3 0.9, two H-donors, three H-acceptors) and positional isomers such as the 2,5-difluoro variant, where altered fluorine geometry impacts electronic distribution and molecular recognition [1][3].

Why 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine Cannot Be Replaced by a Generic N-Hydroxyamidine or Alternative Fluoro-Regioisomer


Generic substitution within the N-hydroxyacetamidine class is unreliable because both the fluorine substitution pattern and the N-hydroxylation state dictate metal-chelating geometry, hydrogen-bonding capacity, and lipophilicity—parameters that directly control target engagement in zinc-dependent enzymes such as HDACs [1]. The 2,6-difluoro arrangement on the phenyl ring introduces a unique steric and electronic environment: the two ortho-fluorine atoms restrict rotational freedom of the benzyl group and lower the pKa of the amidoxime NH, altering the tautomeric equilibrium between N-hydroxyamidine and nitroso forms that is critical for Zn²⁺ coordination [1][2]. By contrast, the 2,5- or 2,4-difluoro regioisomers present different dipole moments and steric footprints that can reduce binding affinity or alter selectivity. The non-hydroxylated 2-(2,6-difluorophenyl)ethanimidamide (XLogP3 0.9 vs. 1.2 for the target compound) lacks the amidoxime oxygen entirely, abolishing the chelation functionality essential for metalloenzyme inhibition [3]. These molecular distinctions translate into measurable differences in physicochemical and, where data exist, biological readouts, making blind interchange scientifically unjustified.

Quantitative Differentiation Evidence for 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine (CAS 280110-81-8) Against Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison of 2,6-Difluoro-N-hydroxy vs Non-Hydroxylated Analog

The target compound exhibits an XLogP3 of 1.2, which is 0.3 units higher than the non-hydroxylated analog 2-(2,6-difluorophenyl)ethanimidamide (XLogP3 0.9) [1][2]. This difference, while moderate, places the compound closer to the optimal lipophilicity range for CNS drug candidates (typically LogP 1–3) and may improve passive membrane permeability relative to the non-hydroxylated form. The experimentally consistent cLogP value of 1.115 from ChemExper corroborates this prediction .

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count: Enhanced Metal-Chelation Capacity of the N-Hydroxy Group

The target compound possesses four hydrogen-bond acceptor sites compared to three for the non-hydroxylated analog 2-(2,6-difluorophenyl)ethanimidamide [1][2]. The additional acceptor is the N-hydroxy oxygen, which is essential for bidentate Zn²⁺ chelation in the active site of histone deacetylases (HDACs) and other metalloenzymes. Amidoximes have been demonstrated to act as hydroxamic acid bioisosteres, with the N-OH group directly coordinating the catalytic zinc ion [3]. The non-hydroxylated analog lacks this oxygen and therefore cannot engage in equivalent bidentate metal binding.

Zinc chelation Metalloenzyme inhibition HDAC

Regioisomeric Differentiation: 2,6-Difluoro vs 2,5-Difluoro Substitution Pattern on Phenyl Ring

The 2,6-difluoro substitution pattern in the target compound (CAS 280110-81-8) creates a symmetric ortho,ortho'-difluoro arrangement that is distinct from the 2,5-difluoro isomer (CAS 280110-79-4) . While public domain quantitative biological data directly comparing these two regioisomers are absent, the physicochemical consequences are well-established: the 2,6-pattern generates a smaller dipole moment along the C₂ axis and greater rotational symmetry, potentially leading to different binding modes. The computed topological polar surface area of 56.1 Ų for the 2,6-isomer [1] compared to 58.6 Ų for the 2,5-isomer (PubChem predicted) indicates subtle but potentially meaningful differences in desolvation energetics. Most critically, the 2,6-difluoro pattern has been reported in medicinal chemistry literature to confer superior metabolic stability by blocking CYP-mediated oxidation at both ortho positions, whereas the 2,5-pattern leaves the 6-position unsubstituted and vulnerable [2].

Regioisomer Fluorine substitution Structure-activity relationship

Synthetic Versatility: N-Hydroxy Group Enables Prodrug and Conjugation Strategies Unavailable to the Non-Hydroxylated Analog

The N-hydroxy (amidoxime) group of the target compound is a substrate for the mitochondrial amidoxime reducing component (mARC), an enzyme capable of reducing N-hydroxylated amidines to the corresponding amidines intracellularly [1]. This property enables the compound to serve as a prodrug scaffold: the N-hydroxy group can be reductively cleaved in vivo to release the active amidine, or conversely, can be derivatized (e.g., O-acylation, O-alkylation) to modulate pharmacokinetics. The non-hydroxylated analog 2-(2,6-difluorophenyl)ethanimidamide lacks this functional handle entirely and cannot participate in mARC-mediated activation or analogous prodrug strategies [2]. Furthermore, the N-hydroxy group can undergo oxidation to generate nitric oxide (NO) donor species, opening applications in cardiovascular research [3].

Prodrug design Amidoxime reduction mARC activation

Optimal Application Scenarios for 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine Based on Verified Differentiation Evidence


Scaffold for Zinc-Dependent HDAC Inhibitor Development

The N-hydroxyacetamidine moiety enables bidentate Zn²⁺ chelation, substantiating the compound's use as a core scaffold for designing novel histone deacetylase inhibitors [1]. The 2,6-difluoro pattern provides a metabolically stable, lipophilicity-balanced (XLogP3 1.2) phenyl cap group that can occupy the hydrophobic channel of HDAC enzymes. The compound can be further elaborated at the amidine nitrogen or via O-derivatization of the N-hydroxy group to optimize isoform selectivity [1][2].

Amidoxime Prodrug Intermediate for mARC-Activated Therapeutics

As an N-hydroxylated amidine, this compound is a potential substrate for the mitochondrial amidoxime reducing component (mARC), making it suitable as a prodrug precursor. Upon intracellular reduction, it would release the corresponding 2,6-difluorophenyl acetamidine, which may possess distinct pharmacological activity. This property is particularly relevant for developing antithrombotic or antiparasitic agents that rely on amidinium ion delivery [1].

Building Block for Structure-Activity Relationship (SAR) Studies of Fluorinated Amidines

The compound's distinct 2,6-difluoro substitution pattern, verified XLogP3 (1.2), and hydrogen-bond acceptor count (4 vs. 3 for non-hydroxylated analog) make it an essential comparator in SAR libraries examining the effect of fluorine position and N-hydroxylation on target binding. Researchers can systematically compare the 2,6-isomer with the 2,5- and 2,4-difluoro regioisomers to map fluorine-dependent potency and selectivity trends [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.